N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
“N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide” is a synthetic diamide derivative characterized by a central ethanediamide (oxalamide) backbone. Its structure includes two distinct substituents:
- N-[(4-phenyloxan-4-yl)methyl]: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methylene bridge. This moiety contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16(26)24-18-7-9-19(10-8-18)25-21(28)20(27)23-15-22(11-13-29-14-12-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,27)(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKHXPVJIPAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with three structurally related diamides:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide | 423.46 | 2.8 | 4-Acetamidophenyl, 4-phenyloxane | High lipophilicity, moderate solubility |
| N,N'-bis(4-fluorophenyl)ethanediamide | 304.27 | 2.1 | Dual 4-fluorophenyl groups | High crystallinity, low solubility |
| N-(benzyl)-N'-(3-nitrobenzoyl)ethanediamide | 355.34 | 1.9 | Benzyl, 3-nitrobenzoyl | Polar, nitro group enhances reactivity |
| N-(cyclohexylmethyl)-N'-(2-pyridyl)ethanediamide | 289.38 | 1.5 | Cyclohexylmethyl, 2-pyridyl | Basic nitrogen, improved water solubility |
Key Findings
Lipophilicity and Solubility :
- The 4-phenyloxane group in the target compound increases logP (2.8) compared to simpler aryl-substituted diamides (e.g., N,N'-bis(4-fluorophenyl)ethanediamide, logP 2.1). This suggests superior membrane permeability but may limit aqueous solubility .
- In contrast, the pyridyl group in N-(cyclohexylmethyl)-N'-(2-pyridyl)ethanediamide reduces logP (1.5), favoring solubility in polar solvents.
Bioactivity and Binding Interactions: The acetamidophenyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites), akin to the nitro group in N-(benzyl)-N'-(3-nitrobenzoyl)ethanediamide, which participates in charge-transfer interactions .
Synthetic Accessibility :
- The synthesis of the target compound likely involves coupling 4-acetamidoaniline with a pre-functionalized 4-phenyloxan-4-ylmethyl amine, a process more complex than symmetrical diamides (e.g., N,N'-bis(4-fluorophenyl)ethanediamide).
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